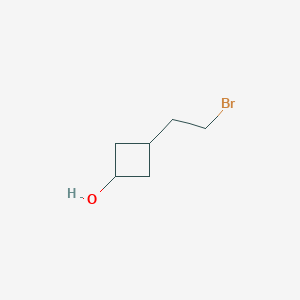

3-(2-Bromoethyl)cyclobutan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-bromoethyl)cyclobutan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO/c7-2-1-5-3-6(8)4-5/h5-6,8H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWQLQCHLTKVHPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1O)CCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Strategic Importance of Halogenated Alcohols As Versatile Synthetic Intermediates

Halogenated alcohols, or halohydrins, are a cornerstone of synthetic organic chemistry due to their bifunctional nature. The presence of both a hydroxyl group and a halogen atom on the same carbon framework allows for a wide array of selective chemical transformations. These compounds are valuable precursors for the synthesis of epoxides, and the hydroxyl group can be easily converted into a good leaving group (e.g., a mesylate or tosylate), facilitating nucleophilic substitution by the halide or other nucleophiles. researchgate.net

Bromo-alcohols, in particular, are highly useful. The bromine atom is a good leaving group and can participate in a variety of coupling and substitution reactions. The conversion of alcohols to alkyl bromides is a fundamental transformation, often achieved using reagents like phosphorus tribromide or hydrobromic acid. More modern methods offer milder and more selective conditions for these transformations. researchgate.net The resulting bromo-compounds are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials.

Uncovering Research Gaps and Charting Future Directions for 3 2 Bromoethyl Cyclobutan 1 Ol

Retrosynthetic Analysis and Strategic Disconnections Leading to this compound

Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available starting materials, guiding the design of a synthetic route. numberanalytics.com For this compound, the analysis focuses on the most strategic bond cleavages that lead to feasible reactions.

The most prominent feature of the target molecule is the cyclobutane (B1203170) ring. A powerful and common strategy for the formation of four-membered rings is the [2+2] cycloaddition reaction, which involves the combination of two double-bonded molecules. numberanalytics.comharvard.edu In a retrosynthetic sense, disconnecting the cyclobutane ring via a [2+2] cycloaddition pathway is a primary strategic consideration. numberanalytics.comresearchgate.netulethbridge.ca This disconnection can be envisioned in a few ways, depending on which bonds are hypothetically cleaved.

A logical disconnection breaks the ring into two alkene components. For this compound, this would suggest precursors such as a vinyl ether (as a synthon for the hydroxyl group) and an alkene bearing the bromoethyl side chain. A thermal [2+2] cycloaddition is often facilitated by using ketenes or keteniminium salts. harvard.eduresearchgate.net Therefore, a practical retrosynthetic approach would involve disconnecting the ring to an alkene and a ketene (B1206846) precursor.

Table 1: Potential Precursors Based on [2+2] Cycloaddition Disconnection

| Disconnection Product 1 | Disconnection Product 2 | Synthetic Reaction |

| 4-Bromobut-1-ene | Vinyl acetate (B1210297) (as ketene precursor) | [2+2] Cycloaddition |

| Allyl bromide | 3-Buten-1-ol (protected) | [2+2] Cycloaddition |

| Keteniminium salt (from an amide) | Vinyl boronate | Thermal [2+2] Cycloaddition researchgate.net |

This retrosynthetic strategy simplifies the complex target into more manageable, acyclic or simpler cyclic precursors. scribd.comscitepress.org

The hydroxyl group on the cyclobutane ring introduces a stereocenter. Controlling its stereochemistry is crucial. A common and effective method for installing a hydroxyl group is through the reduction of a corresponding ketone. nih.gov Therefore, a key retrosynthetic step is the functional group interconversion (FGI) of the alcohol to a ketone, leading to the precursor 3-(2-bromoethyl)cyclobutanone.

The stereoselectivity of the reduction of this cyclobutanone (B123998) is highly dependent on the reducing agent and reaction conditions. nih.govresearchgate.net The hydride can attack from either the same face (syn) or the opposite face (anti) relative to the bromoethyl substituent.

Diastereoselective Reduction: The reduction of 3-substituted cyclobutanones often shows a high preference for the formation of the cis-cyclobutanol. nih.govresearchgate.net This selectivity can be rationalized by models such as the Felkin-Anh model, where torsional strain plays a major role in favoring the anti-facial hydride approach. nih.gov Bulky reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride), typically enhance the selectivity for attack from the less hindered face, leading to a specific diastereomer. In contrast, smaller reagents like sodium borohydride (B1222165) may offer lower selectivity.

A Mitsunobu reaction can be employed to invert the stereochemistry of the alcohol if the undesired isomer is formed, providing access to the trans product. researchgate.net

Table 2: Reagents for Stereoselective Reduction of 3-(2-bromoethyl)cyclobutanone

| Reducing Agent | Typical Stereoselectivity | Notes |

| Sodium borohydride (NaBH₄) | Moderate to good cis selectivity | A mild and common reducing agent. |

| Lithium aluminium hydride (LiAlH₄) | Good cis selectivity | A powerful reducing agent; may affect other functional groups. |

| Lithium tri-tert-butoxyaluminum hydride | High cis selectivity | Provides high selectivity for the cis-alcohol. researchgate.net |

| L-Selectride® | High selectivity for attack from the least hindered face | A very bulky reagent, often leading to high diastereoselectivity. |

The 2-bromoethyl side chain can be introduced through several retrosynthetic strategies. One approach involves a functional group interconversion from a more stable or easily accessible group, such as a carboxylic acid or an ester.

For example, a precursor like methyl 2-(3-hydroxycyclobutyl)acetate can be synthesized first. The ester can then be reduced to the corresponding primary alcohol, yielding 3-(2-hydroxyethyl)cyclobutan-1-ol. Subsequent selective bromination of the primary hydroxyl group, for instance using phosphorus tribromide (PBr₃) or a carbon tetrabromide/triphenylphosphine system, would furnish the target molecule.

Alternatively, the bromoethyl group can be incorporated by using a starting material that already contains this moiety. For example, 4-bromobut-1-ene could be used in a cycloaddition reaction. Another method involves the reaction of a suitable cyclobutane-based nucleophile with a 1,2-dihaloethane synthon. The use of (2-bromoethyl)sulfonium triflate has been shown to be effective for constructing rings by reacting with nucleophiles. organic-chemistry.org A similar strategy could be envisioned where a cyclobutane-derived nucleophile attacks a bromoethyl electrophile.

Exploration of Novel Synthetic Routes to this compound

Modern synthetic chemistry offers a variety of powerful tools that can be applied to construct the this compound scaffold with high efficiency and control.

Catalysis provides elegant solutions for constructing complex molecules like substituted cyclobutanes. nih.govnih.gov These methods often proceed under mild conditions and can provide access to chiral, enantioenriched products. nsf.gov

Transition Metal Catalysis: Several transition metals are known to catalyze reactions that form cyclobutane rings.

Cobalt Catalysis: Cobalt complexes are effective catalysts for [2+2] cycloadditions between alkynes and alkenes, yielding a diverse range of cyclobutene (B1205218) products that can be subsequently hydrogenated to cyclobutanes. nsf.gov This approach is notable for its broad substrate scope and high enantioselectivity.

Copper Catalysis: Copper-catalyzed radical cascade reactions have been developed to synthesize highly functionalized cyclobutene derivatives directly from simple cyclobutanes. rsc.orgrsc.org This method involves the cleavage of multiple C-H bonds and the formation of new C-Br bonds, offering a direct route to brominated cyclobutane structures. rsc.org

Gold Catalysis: Gold(I) catalysts can mediate the ring expansion of alkynyl cyclopropanols to form cyclobutanones, which are key intermediates as discussed in the retrosynthetic analysis. harvard.edu Furthermore, gold-mediated photocatalysis can be used to synthesize cyclobutane-fused chromanones. rsc.org

Organocatalysis: Organocatalysis, which uses small organic molecules as catalysts, presents a complementary, metal-free approach. While less common for direct cyclobutane synthesis via [2+2] pathways, organocatalysts are widely used in reactions that could set key stereocenters in the side chain or functionalize a pre-existing cyclobutane ring with high enantioselectivity.

Light or electricity can be used to drive reactions that are otherwise thermally forbidden or require harsh conditions.

Photochemical [2+2] Cycloaddition: The photochemical [2+2] cycloaddition is a cornerstone of cyclobutane synthesis. harvard.edunih.gov This reaction typically occurs between two alkene units, where one is photoexcited to a higher energy state. harvard.edu The reaction can be initiated by direct irradiation or through the use of a photosensitizer. nih.govacs.org This allows for the construction of the cyclobutane ring from simple olefinic precursors under relatively mild conditions. The regioselectivity and stereoselectivity of these cycloadditions can often be controlled by the choice of substrates and reaction conditions. acs.org

Electrochemical Synthesis: Electrochemical methods offer a green and often highly selective alternative to traditional chemical reactions. acs.org Electrochemistry can be used to generate reactive intermediates, such as radical cations, that can undergo cycloaddition reactions. acs.org For example, an oxidative quench can form a radical cation from an olefin, which then reacts with another olefin to form the cyclobutane ring. acs.org This approach avoids the need for stoichiometric chemical oxidants and can sometimes provide access to unique reactivity.

Tandem Reactions and Cascade Sequences for Cyclobutane Formation

Tandem reactions, also known as domino or cascade reactions, are powerful tools in organic synthesis, allowing for the formation of multiple chemical bonds in a single operation without the need to isolate intermediates. wikipedia.org This approach is particularly advantageous for constructing complex molecular architectures like those found in substituted cyclobutanes, as it increases efficiency and atom economy. wikipedia.orguochb.cz

One notable strategy involves the intramolecular [2+2] photoaddition/cyclobutane-fragmentation sequence. acs.org This method has been utilized to create complex polycyclic structures where a cyclobutane ring is formed and subsequently cleaved to generate the desired carbocyclic framework. nih.gov For instance, a remarkable sequence starting from a benzoquinone and cyclopentadiene (B3395910) involves a thermal Diels-Alder reaction, followed by a photochemical [2+2] cycloaddition to form a cyclobutane intermediate. nih.gov This intermediate then undergoes thermal fragmentation and subsequent epimerization to yield the target core structure with high atom economy. nih.gov

Another approach involves cascade reactions initiated by the ring expansion of smaller rings. For example, the reaction of certain precursors with N-bromosuccinimide (NBS) can trigger a cyclization/ring expansion cascade to form larger rings, demonstrating the versatility of cascade processes in synthesizing diverse cyclic systems. rsc.org Electrocyclic reactions can also be incorporated into cascade sequences. For example, a squarate derivative can undergo an electrocyclic opening of the cyclobutene ring, followed by a 6π-electrocyclic ring closure to furnish a bicyclic intermediate. wikipedia.org

The formation of the cyclobutane ring itself can be achieved through various cycloaddition reactions. mdpi.comfiveable.me The [2+2] cycloaddition of alkenes is a well-established method, often promoted by light, and is considered a green reaction due to its high atom economy. csic.es While these reactions can sometimes lack selectivity in solution, the use of catalytic triplet sensitizers can lead to highly regio- and stereoselective outcomes. csic.es

Recent advancements have also explored the use of visible-light-mediated energy-transfer catalysis for the intramolecular dearomative [2+2] cycloaddition of indoles or pyrroles with alkynes, providing an efficient route to cyclobutene-fused indolizidines. chinesechemsoc.org This method is notable for being byproduct-free and allowing for the synthesis of complex scaffolds that are otherwise difficult to access. chinesechemsoc.org

The table below summarizes key aspects of tandem and cascade reactions used in cyclobutane synthesis.

| Reaction Type | Key Features | Example Application | Reference(s) |

| [2+2] Photocycloaddition/Fragmentation | Forms and cleaves a cyclobutane ring in a sequence. | Synthesis of hirsutene (B1244429) core. | nih.gov |

| Electrocyclic Cascade | Involves sequential electrocyclic ring opening and closing. | Synthesis of bicyclic intermediates from squarates. | wikipedia.org |

| [2+2] Photocycloaddition | Light-induced formation of cyclobutane rings from alkenes. | Synthesis of diaminotruxinic acid derivatives. | csic.es |

| Visible-Light-Mediated [2+2] Cycloaddition | Energy-transfer catalysis for intramolecular cycloadditions. | Synthesis of cyclobutene-fused indolizidines. | chinesechemsoc.org |

Atom Economy and Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly guiding the development of synthetic routes to minimize environmental impact and enhance sustainability. researchgate.net Atom economy, a central tenet of green chemistry, seeks to maximize the incorporation of all materials used in the process into the final product. nih.gov

[2+2] cycloaddition reactions are prime examples of atom-economical processes for synthesizing cyclobutane rings, as all atoms of the starting alkenes are typically incorporated into the product. nih.govresearchgate.net These reactions can often be carried out under photochemical conditions, sometimes even in the absence of a solvent, further enhancing their green credentials. csic.esresearchgate.net The use of visible light as a renewable energy source for these transformations is a particularly sustainable approach. chinesechemsoc.org

Redox economy is another important consideration, aiming to reduce the number of oxidation and reduction steps, which often employ stoichiometric and less atom-economical reagents. nih.gov Designing synthetic sequences that are "isohypsic," meaning they proceed without a net change in the oxidation state, contributes to both step and atom economy. nih.gov

The choice of reagents and catalysts also plays a crucial role in the greenness of a synthesis. The use of catalytic rather than stoichiometric reagents is preferred. researchgate.net For example, the development of catalytic enantioselective [2+2] cycloadditions allows for the synthesis of chiral cyclobutanes with minimal waste. acs.org Similarly, employing organocatalysis, as seen in some cascade reactions for cyclobutane formation, avoids the use of heavy metals. wikipedia.org

Solvent selection is another critical aspect of green chemistry. The ideal solvent should be non-toxic, readily available, and easily recyclable. researchgate.net While many organic reactions require organic solvents, efforts are being made to replace them with more environmentally benign alternatives like water or to conduct reactions under solvent-free conditions. researchgate.net For instance, the synthesis of some cyclobutane derivatives has been achieved in aqueous media or with reduced solvent usage. ajgreenchem.comresearchgate.net

The table below highlights the application of green chemistry principles in the synthesis of cyclobutane derivatives.

| Green Chemistry Principle | Application in Cyclobutane Synthesis | Reference(s) |

| Atom Economy | [2+2] cycloaddition reactions incorporate all atoms of the reactants into the cyclobutane product. | nih.govcsic.esresearchgate.net |

| Use of Catalysis | Catalytic enantioselective [2+2] cycloadditions and organocatalytic cascade reactions are employed. | wikipedia.orgacs.org |

| Use of Renewable Feedstocks & Energy | Photochemical reactions utilize light as a renewable energy source. | csic.eschinesechemsoc.org |

| Safer Solvents and Auxiliaries | Reactions are sometimes performed in water or under solvent-free conditions. | researchgate.netajgreenchem.comresearchgate.net |

| Reduction of Derivatives | Tandem reactions avoid the need for protection and deprotection steps. | wikipedia.org |

Optimization of Reaction Parameters and Yield Enhancement for this compound

Solvent Effects and Reaction Kinetics

The choice of solvent can profoundly impact the rate and outcome of a chemical reaction. In the context of cyclobutane synthesis, solvent polarity can influence the stability of intermediates and transition states, thereby affecting the reaction kinetics. For instance, in the synthesis of certain cyclobutane derivatives via [2+2] cycloadditions, the solvent can affect the quantum yield and the rate of product formation. aip.orgacs.org

The kinetics of cyclobutane formation can be complex. In some photochemical dimerizations, the reaction follows first-order kinetics, with the rate being dependent on the concentration of the starting material and the light intensity. acs.org In other cases, such as the deamination of cyclobutane dimers, the reaction rate is pH-dependent, indicating the involvement of protonated or deprotonated species in the rate-determining step. nih.gov The study of reaction kinetics provides valuable insights into the reaction mechanism, allowing for the optimization of conditions to favor the desired product. For example, understanding the rate-determining step can help in selecting the appropriate solvent or catalyst to accelerate the reaction. ajgreenchem.comnih.gov

The table below presents a hypothetical kinetic study on the effect of different solvents on the formation of a cyclobutane derivative.

| Solvent | Dielectric Constant (ε) | Relative Rate Constant (k_rel) |

| Hexane | 1.88 | 1.0 |

| Diethyl Ether | 4.34 | 2.5 |

| Tetrahydrofuran (B95107) (THF) | 7.52 | 5.8 |

| Dichloromethane (DCM) | 8.93 | 8.2 |

| Acetonitrile | 37.5 | 15.1 |

Note: The data in this table is illustrative and intended to demonstrate the potential impact of solvent polarity on reaction rates. Actual experimental values would be required for a specific reaction.

Temperature and Pressure Influences on Stereoselectivity and Regioselectivity

Temperature and pressure are critical parameters for controlling the stereoselectivity and regioselectivity of cyclobutane-forming reactions. Lowering the reaction temperature can often enhance stereoselectivity by favoring the transition state with the lowest activation energy, leading to the formation of a single stereoisomer. mdpi.comvub.ac.be For example, in certain photochemical [2+2] cycloadditions, performing the reaction at low temperatures can restrict molecular motion and improve the selectivity for a particular isomer. mdpi.commdpi.com

Pressure can also be a powerful tool, particularly for reactions with a negative activation volume, such as [2+2] cycloadditions. ru.nl High-pressure conditions can promote the formation of the more compact cyclobutane ring and can influence the stereochemical outcome. ru.nl In the synthesis of a library of cyclobutanol (B46151) derivatives, a hyperbaric [2+2] cycloaddition reaction was a key step, with both temperature and pressure being optimized to maximize the yield of the desired cyclobutane product. ru.nl

The regioselectivity of a reaction, which determines the orientation of substituents on the cyclobutane ring (e.g., head-to-head vs. head-to-tail), can also be influenced by these parameters. acs.org In some cases, the choice of catalyst and reaction conditions can completely switch the regioselectivity of a cycloaddition reaction. csic.es

The following table illustrates the potential effect of temperature on the diastereomeric ratio (d.r.) of a hypothetical cyclobutane synthesis.

| Temperature (°C) | Diastereomeric Ratio (cis:trans) |

| 25 | 70:30 |

| 0 | 85:15 |

| -40 | 95:5 |

| -78 | >99:1 |

Note: This data is hypothetical and serves to illustrate the general trend of increased stereoselectivity at lower temperatures.

Efficiency of Isolation and Purification Methodologies

The choice of purification method depends on the physical and chemical properties of the product and any impurities. For example, silica (B1680970) gel column chromatography is widely used to separate compounds based on their polarity. nih.gov The selection of the appropriate eluent system is critical for achieving good separation. Distillation under reduced pressure is suitable for purifying volatile and thermally stable compounds. nih.gov Recrystallization is an effective method for purifying solid compounds, provided a suitable solvent can be found in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

In some cases, the purification of cyclobutane derivatives can be challenging due to the presence of stereoisomers or byproducts with similar properties. ru.nl Therefore, optimizing the reaction to minimize the formation of these impurities is often the most effective strategy for simplifying the purification process. The development of synthetic methods that yield the desired product in high purity can significantly reduce the need for extensive and often costly purification steps.

Nucleophilic Substitution Reactions at the Bromoethyl Moiety (SN1/SN2 Pathways)

Nucleophilic substitution at the primary carbon bearing the bromine atom is a key reaction pathway for this molecule. The mechanism, whether SN1 (unimolecular) or SN2 (bimolecular), is highly dependent on the reaction conditions and the structure of the substrate. masterorganicchemistry.comsavemyexams.com

For a primary alkyl halide like this compound, the SN2 pathway is generally favored due to the low steric hindrance at the electrophilic carbon and the relative instability of a primary carbocation. libretexts.orgmasterorganicchemistry.commasterorganicchemistry.com The SN2 mechanism involves a single, concerted step where the nucleophile attacks the carbon atom from the side opposite to the leaving group (bromide), leading to an inversion of stereochemistry at that center. masterorganicchemistry.commasterorganicchemistry.com

However, under conditions that favor carbocation formation (e.g., polar protic solvents, non-basic nucleophiles), an SN1-type mechanism can become competitive, particularly due to the potential for neighboring group participation. libretexts.orgmasterorganicchemistry.com

Stereochemical Outcomes and Factors Influencing Selectivity

The stereochemistry of the substitution product is a direct consequence of the operative mechanism.

SN2 Pathway : This pathway proceeds with a backside attack by the nucleophile, resulting in a complete inversion of configuration at the electrophilic carbon. libretexts.org If the starting material were chiral at the carbon bearing the bromine, the product would have the opposite stereochemical configuration. utexas.edu

SN1 Pathway : This mechanism involves the formation of a planar carbocation intermediate after the leaving group departs. masterorganicchemistry.com The nucleophile can then attack this intermediate from either face, leading to a mixture of retention and inversion of configuration, often resulting in a racemic or near-racemic product. masterorganicchemistry.comutexas.edu

Several factors determine whether the SN1 or SN2 pathway is dominant:

Nucleophile : Strong, anionic nucleophiles (e.g., CN⁻, RS⁻, N₃⁻) favor the bimolecular SN2 mechanism. libretexts.orgsavemyexams.com Weak, neutral nucleophiles like water or alcohols favor the SN1 mechanism, often under solvolysis conditions. libretexts.org

Solvent : Polar aprotic solvents (e.g., acetone, DMSO) are ideal for SN2 reactions. Polar protic solvents (e.g., water, ethanol) stabilize the carbocation intermediate and the leaving group, thereby promoting the SN1 pathway. libretexts.org

Substrate Structure : While the substrate is a primary halide, which strongly favors SN2, the possibility of neighboring group participation can open up SN1-like pathways.

| Factor | Favors SN1 | Favors SN2 | Relevance to this compound |

| Substrate | Tertiary > Secondary | Methyl > Primary > Secondary | Primary halide structure strongly favors SN2. masterorganicchemistry.com |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., CN⁻, OH⁻, RS⁻) | Choice of nucleophile is critical in directing the pathway. libretexts.org |

| Solvent | Polar Protic (e.g., Ethanol) | Polar Aprotic (e.g., Acetone) | Solvent choice can be used to favor one mechanism over the other. libretexts.org |

| Leaving Group | Good (e.g., Br⁻, I⁻, OTs⁻) | Good (e.g., Br⁻, I⁻, OTs⁻) | Bromide is a good leaving group for both pathways. masterorganicchemistry.com |

| Neighboring Group | Participation possible | No participation | The cyclobutanol ring or hydroxyl group can participate. chemeurope.comwikipedia.org |

Role of the Cyclobutanol Ring as a Neighboring Group

Neighboring group participation (NGP), or anchimeric assistance, can significantly influence the rate and stereochemistry of substitution reactions. vedantu.com In the case of this compound, both the σ-bonds of the cyclobutane ring and the lone pair electrons on the hydroxyl oxygen can act as internal nucleophiles.

When the C-Br bond ionizes, the strained cyclobutane ring can participate in delocalizing the resulting positive charge, forming a non-classical carbocation intermediate. chemeurope.comwikipedia.org This is analogous to the behavior observed in the solvolysis of cyclobutylethyl systems. Such participation leads to an enhanced reaction rate compared to an acyclic analogue and can result in skeletal rearrangements. The reaction of cyclopropylmethyl chloride with ethanol (B145695) and water, which yields a mix of cyclopropylmethyl alcohol (48%), cyclobutanol (47%), and homoallyl alcohol (5%), demonstrates how a carbocationic intermediate can be delocalized through ring strain and reversible ring-opening, a similar principle that can apply here. chemeurope.comvedantu.com

Elimination Reactions (E1 and E2) Leading to Olefin Formation

Alongside substitution, this compound can undergo elimination reactions to form alkenes. These reactions, categorized as E1 (unimolecular) and E2 (bimolecular), involve the removal of the bromine atom and a proton from an adjacent carbon. lumenlearning.com

The E2 mechanism is a concerted, single-step process requiring a strong base. lumenlearning.com The rate is dependent on the concentrations of both the substrate and the base. youtube.com The E1 mechanism is a two-step process involving the formation of a carbocation intermediate, and its rate is dependent only on the substrate concentration. lumenlearning.comyoutube.com Given the primary nature of the alkyl halide, the E2 pathway is generally more probable, especially with strong bases. youtube.com

Regioselectivity and Stereoselectivity of Elimination Processes

Regioselectivity : Since there is only one beta-carbon in the bromoethyl side chain that has protons, elimination will exclusively form 3-vinylcyclobutan-1-ol. However, if rearrangements were to occur first, other olefin products could be formed. In general elimination reactions, regioselectivity is governed by Zaitsev's and Hofmann's rules.

Zaitsev's Rule : Predicts the formation of the more substituted (and thus more stable) alkene as the major product. This is common with small, strong bases like ethoxide. libretexts.orgmasterorganicchemistry.com

Hofmann's Rule : Predicts the formation of the less substituted alkene as the major product. This is observed when using bulky, sterically hindered bases like potassium tert-butoxide. quimicaorganica.orglibretexts.org

Stereoselectivity : The E2 reaction is stereospecific and requires an anti-periplanar arrangement of the proton to be removed and the leaving group. ksu.edu.samasterorganicchemistry.com This means the H-C-C-Br dihedral angle must be 180°. For the flexible bromoethyl side chain, this conformation is easily achieved, leading to a trans elimination.

Competition with Substitution Pathways

Substitution and elimination reactions are often in competition. The outcome depends heavily on the nature of the nucleophile/base and the reaction conditions. libretexts.orgyoutube.com

Base Strength and Steric Hindrance : Strong, non-hindered bases (e.g., NaOH, NaOEt) can act as both nucleophiles and bases, leading to a mixture of SN2 and E2 products. masterorganicchemistry.com Strong, sterically hindered bases (e.g., potassium tert-butoxide, KOt-Bu) are poor nucleophiles due to their bulk and therefore strongly favor E2 elimination. masterorganicchemistry.com

Temperature : Higher temperatures favor elimination over substitution because elimination reactions have a higher activation energy and result in an increase in the number of molecules (higher entropy). youtube.commasterorganicchemistry.com

| Reagent/Condition | Favored Pathway | Primary Product(s) |

| Strong Nucleophile/Weak Base (e.g., NaCN, NaI) | SN2 | Substitution Product |

| Strong Base/Strong Nucleophile (e.g., NaOEt) | SN2 / E2 Competition | Mixture of Substitution and Elimination Products |

| Strong, Bulky Base (e.g., KOt-Bu) | E2 | Elimination Product (3-vinylcyclobutan-1-ol) |

| Weak Nucleophile/Weak Base (e.g., EtOH, heat) | SN1 / E1 (possible via NGP) | Mixture of Substitution and Elimination Products (possibly rearranged) |

Intramolecular Cyclization and Rearrangement Reactions of this compound

The bifunctional nature of this compound allows for intramolecular reactions, which can lead to the formation of bicyclic structures or rearranged products. nih.govrsc.org

One of the most probable intramolecular reactions is cyclization via an internal Williamson ether synthesis. The oxygen atom of the hydroxyl group can act as an internal nucleophile, attacking the electrophilic carbon bearing the bromine atom. This SN2-type reaction, typically promoted by a non-nucleophilic base (like NaH) to deprotonate the alcohol, would result in the displacement of the bromide ion and the formation of a bicyclic ether, specifically 2-oxabicyclo[3.2.0]heptane. masterorganicchemistry.com

Rearrangements are also a significant possibility, especially under conditions that promote carbocation formation (SN1/E1 conditions). The relief of ring strain in the four-membered ring can be a powerful driving force. masterorganicchemistry.com Upon formation of a carbocation on the ethyl side chain (potentially assisted by the cyclobutyl ring), a 1,2-alkyl shift from the ring could occur. This could lead to a ring-expansion, forming a cyclopentyl system, or other complex rearrangements. masterorganicchemistry.com Research on related systems, such as the acid-mediated reaction of bis[(trimethylsilyl)oxy]cyclobutene with phenols, demonstrates that cyclobutane rings can undergo ring-fission and rearrangement processes to form products like 3-(2-bromoethyl)benzofurans, highlighting the susceptibility of these rings to rearrangement. researchgate.net

Ring Expansion and Contraction Processes

Ring expansion and contraction are common reaction pathways for cyclobutane derivatives, driven by the desire to alleviate ring strain. chemistrysteps.com In the case of this compound, these rearrangements can be initiated through the formation of a carbocation.

Ring Expansion: The treatment of a cyclobutane derivative with a leaving group on an exocyclic carbon, adjacent to the ring, can lead to ring expansion. wikipedia.org For instance, the hydrolysis of an alkyl halide with a cyclobutane ring can result in the formation of a more stable cyclopentane (B165970) ring. chemistrysteps.com This process, a type of alkyl shift rearrangement, is driven by the increased stability of the resulting carbocation and the larger ring. chemistrysteps.com In the context of this compound, the loss of the bromide ion from the ethyl side chain could theoretically initiate a ring expansion. However, the position of the resulting primary carbocation is not directly adjacent to the ring, making a direct 1,2-alkyl shift for ring expansion less favorable without prior rearrangement. A more plausible scenario for ring expansion involves the hydroxyl group. Protonation of the hydroxyl group followed by the loss of water would generate a secondary carbocation on the cyclobutane ring. A subsequent rearrangement involving the migration of a C-C bond from the ring to the carbocationic center could lead to a cyclopentyl derivative. chemistrysteps.com

Ring Contraction: Ring contraction reactions can also occur, particularly through cationic rearrangements. wikipedia.org For example, the diazotization of aminocyclobutanes can lead to a mixture of cyclobutyl and cyclopropylmethyl products, indicating an equilibrium between the corresponding carbocations. wikipedia.org While not directly applicable to this compound, this illustrates the propensity of cyclobutane cations to undergo ring contraction. A potential, albeit less common, pathway for this compound could involve the formation of a carbocation at the carbinol carbon, which could then rearrange to a cyclopropylmethyl cation.

A summary of potential ring expansion and contraction pathways is presented below:

| Process | Initiating Step | Key Intermediate | Potential Product Type |

|---|---|---|---|

| Ring Expansion | Loss of H₂O from the protonated alcohol | Secondary cyclobutyl carbocation | Cyclopentanol derivative |

| Ring Contraction | Loss of H₂O from the protonated alcohol | Secondary cyclobutyl carbocation | Cyclopropylmethanol derivative |

Formation of Fused or Spirocyclic Systems

The bifunctional nature of this compound provides opportunities for intramolecular reactions leading to the formation of fused or spirocyclic systems. beilstein-journals.orgresearchgate.net

Fused Systems: Intramolecular cyclization can lead to the formation of bicyclic compounds. For example, under basic conditions, the alkoxide formed from the deprotonation of the hydroxyl group can act as a nucleophile, displacing the bromide ion in an intramolecular Williamson ether synthesis. This would result in the formation of a fused tetrahydrofuran ring system, specifically 3-oxabicyclo[3.2.0]heptane.

Spirocyclic Systems: The formation of spirocycles from this compound is also conceivable. For instance, rearrangement of the cyclobutane ring itself could precede or occur concurrently with cyclization. While less direct, certain reaction conditions could favor the formation of a spirocyclic ether or other spiro compounds. The synthesis of spiro-annulated sugar derivatives has been achieved through copper(I)-triflate catalyzed photoannulation, demonstrating a pathway to such structures. beilstein-journals.orgpsu.edu While not a direct reaction of this compound, it highlights a synthetic strategy for creating spirocycles that could potentially be adapted. The synthesis of spiro[cyclobutane-1,3'-indolin]-2'-one (B2532996) derivatives has also been reported, indicating the utility of the cyclobutane motif in constructing spirocyclic frameworks. google.com

A table summarizing potential fused and spirocyclic products is provided below:

| System Type | Reaction Type | Key Intermediate/Reagent | Potential Product |

|---|---|---|---|

| Fused | Intramolecular Williamson Ether Synthesis | Alkoxide | 3-Oxabicyclo[3.2.0]heptane |

| Spirocyclic | Rearrangement/Cyclization | Carbocation/Transition Metal Catalyst | Spirocyclic ether |

Transannular Reactions Involving the Cyclobutane Ring

Transannular reactions are defined as reactions that lead to the formation of a covalent bond between atoms on opposite sides of a ring compound. scripps.edu In the context of this compound, a transannular reaction could occur if the bromoethyl side chain is able to interact with the C3 carbon of the cyclobutane ring. This would likely require a specific conformation of the molecule that brings these two positions into proximity. Such a reaction could be initiated by the formation of a carbocation at the end of the ethyl chain, which could then be attacked by the C3-H bond of the cyclobutane ring, leading to a bicyclic product. However, given the flexibility of the ethyl chain, this is a less probable pathway compared to other intramolecular reactions.

Radical Reactions and Single Electron Transfer (SET) Processes

The bromoethyl group in this compound can participate in radical reactions. Single electron transfer (SET) is a fundamental process where an electron is transferred from a donor to an acceptor, often leading to the formation of radicals. numberanalytics.com This process is a powerful tool in organic synthesis for forming complex molecules. numberanalytics.comcoopbrebeuf.com

In the case of this compound, a SET process could be initiated by a reducing agent, such as a metal or a photoredox catalyst. utexas.edusigmaaldrich.com The transfer of a single electron to the C-Br bond would lead to its cleavage, generating a primary alkyl radical at the end of the ethyl chain and a bromide ion. This radical intermediate could then undergo a variety of transformations, including:

Intramolecular cyclization: The radical could attack the cyclobutane ring, potentially leading to the formation of a fused or bridged bicyclic system.

Intermolecular reactions: The radical could react with other molecules in the reaction mixture, such as alkenes or alkynes, to form new C-C bonds. numberanalytics.com

The generation of radicals can be achieved through chemical, electrochemical, or photochemical methods. utexas.edu For instance, visible-light photoredox catalysis has emerged as a sustainable method for generating radical species via SET. sigmaaldrich.com

Transition Metal-Mediated Transformations (e.g., C-C bond activation)

Transition metals can catalyze a variety of transformations involving this compound. beilstein-journals.org The bromoethyl group is a handle for cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, which would allow for the introduction of various substituents at the end of the ethyl chain.

Furthermore, transition metals can mediate the activation of C-C bonds within the strained cyclobutane ring. This can lead to ring-opening reactions or rearrangements. For example, a palladium or rhodium catalyst could insert into one of the C-C bonds of the cyclobutane ring, forming a metallacyclopentane intermediate. scholaris.ca This intermediate could then undergo further reactions, such as reductive elimination or β-hydride elimination, to give a variety of products. Iridium catalysts have also been shown to be effective for the borylation of C-H bonds, which could be a potential transformation for the cyclobutane ring in this molecule. escholarship.org

Acid- and Base-Catalyzed Reactivity Pathways

Both acids and bases can catalyze a range of reactions involving this compound.

Acid-Catalyzed Reactions: In the presence of a strong acid, the hydroxyl group can be protonated to form a good leaving group (water). nptel.ac.inmasterorganicchemistry.com Loss of water would generate a secondary carbocation on the cyclobutane ring. This carbocation could then undergo several transformations:

Elimination: Loss of a proton from an adjacent carbon would lead to the formation of a cyclobutene derivative.

Rearrangement: As discussed in section 3.3.1, the carbocation could undergo ring expansion to a more stable cyclopentyl cation or ring contraction to a cyclopropylmethyl cation. chemistrysteps.comwikipedia.org

Nucleophilic attack: The carbocation could be trapped by a nucleophile present in the reaction mixture.

Base-Catalyzed Reactions: Under basic conditions, the hydroxyl group can be deprotonated to form an alkoxide. sinica.edu.tw As mentioned in section 3.3.2, this alkoxide can act as an intramolecular nucleophile, displacing the bromide to form a fused bicyclic ether (3-oxabicyclo[3.2.0]heptane). Alternatively, if a stronger external nucleophile is present, it could displace the bromide ion in an intermolecular SN2 reaction.

A summary of the primary acid- and base-catalyzed pathways is presented in the table below:

| Catalyst | Initial Step | Key Intermediate | Potential Reaction Pathways |

|---|---|---|---|

| Acid | Protonation of the hydroxyl group | Secondary cyclobutyl carbocation | Elimination, Ring Expansion/Contraction, Nucleophilic Attack |

| Base | Deprotonation of the hydroxyl group | Alkoxide | Intramolecular Cyclization (Fused Ether Formation), Intermolecular SN2 |

Iv. Computational Chemistry and Theoretical Studies on 3 2 Bromoethyl Cyclobutan 1 Ol

Quantum Chemical Calculations for Molecular Geometry and Conformational Analysis

Quantum chemical calculations are instrumental in determining the three-dimensional arrangement of atoms and the relative energies of different spatial orientations, or conformations, of 3-(2-Bromoethyl)cyclobutan-1-ol. chalmers.seresearchgate.net

The puckered, non-planar geometry of the cyclobutane (B1203170) ring is a key feature of this compound. nih.govmasterorganicchemistry.com This puckering helps to alleviate the torsional strain that would be present in a planar conformation. masterorganicchemistry.comlibretexts.org The substituents, a hydroxyl group and a 2-bromoethyl group, can exist in either axial or equatorial positions on the puckered ring.

Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, can be used to perform energy minimization to identify the most stable conformers. nsf.govscispace.com By systematically rotating the rotatable bonds, such as the C-C bond of the bromoethyl group and the C-O bond of the hydroxyl group, a potential energy surface can be generated. youtube.com This surface maps the energy of the molecule as a function of its geometry, revealing the lowest energy conformations and the energy barriers between them. youtube.com For this compound, the most stable conformer would likely have the larger 2-bromoethyl group in an equatorial position to minimize steric hindrance. The orientation of the hydroxyl group would also influence stability through potential intramolecular hydrogen bonding.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Substituent Positions | Relative Energy (kcal/mol) | Key Interactions |

| 1 | 2-Bromoethyl (equatorial), Hydroxyl (equatorial) | 0.0 | Lowest steric strain |

| 2 | 2-Bromoethyl (equatorial), Hydroxyl (axial) | > 0.0 | Potential for 1,3-diaxial interactions |

| 3 | 2-Bromoethyl (axial), Hydroxyl (equatorial) | >> 0.0 | Significant steric strain from the axial bromoethyl group |

| 4 | 2-Bromoethyl (axial), Hydroxyl (axial) | >>> 0.0 | Highest steric and 1,3-diaxial interactions |

Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific computational calculations.

The cyclobutane ring in this compound possesses significant ring strain energy (RSE), estimated to be around 26.3 kcal/mol for the parent cyclobutane. nih.govwikipedia.org This strain arises from two main factors:

Angle Strain: The internal C-C-C bond angles in the puckered cyclobutane ring are approximately 88°, a significant deviation from the ideal tetrahedral angle of 109.5°. nih.govfiveable.me This deviation leads to less effective overlap of the sp³ hybrid orbitals, resulting in weaker C-C bonds and increased potential energy. masterorganicchemistry.comlibretexts.org

Torsional Strain: Although puckering reduces some torsional strain compared to a planar structure, the C-H and C-substituent bonds on adjacent carbon atoms are still partially eclipsed. masterorganicchemistry.comlibretexts.org

This inherent ring strain makes the cyclobutane ring susceptible to ring-opening reactions, as the release of this strain provides a thermodynamic driving force for such processes. masterorganicchemistry.compharmaguideline.com The presence of the bromoethyl and hydroxyl groups can further influence the reactivity of the ring.

Table 2: Comparison of Ring Strain Energies in Cycloalkanes

| Cycloalkane | Ring Size | Ring Strain Energy (kcal/mol) |

| Cyclopropane | 3 | 27.6 - 29 |

| Cyclobutane | 4 | 26.3 |

| Cyclopentane (B165970) | 5 | 7.4 |

| Cyclohexane | 6 | ~0 |

Data compiled from various sources. nih.govmasterorganicchemistry.comwikipedia.orglibretexts.org

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of this compound. wikipedia.orgimperial.ac.uk This theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.orgkau.edu.sa

In this compound, the HOMO is likely to be associated with the lone pairs of the oxygen atom in the hydroxyl group or the bromine atom. The LUMO is expected to be the antibonding orbital (σ*) of the C-Br bond. uou.ac.inphysicsandmathstutor.com

The energy and location of these frontier orbitals dictate the molecule's behavior as an electrophile or nucleophile. For instance, in a nucleophilic substitution reaction, a nucleophile would attack the carbon atom attached to the bromine, donating electrons to the C-Br σ* LUMO. physicsandmathstutor.comucsb.edu The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is also an indicator of the molecule's kinetic stability; a smaller gap generally implies higher reactivity. researchgate.net

Table 3: Predicted Frontier Molecular Orbitals and Reactivity of this compound

| Orbital | Likely Location | Implied Reactivity |

| HOMO | Lone pairs on Oxygen/Bromine | Nucleophilic character at O and Br |

| LUMO | C-Br σ* antibonding orbital | Electrophilic character at the carbon bonded to bromine |

Molecular Dynamics (MD) Simulations for Solvent Effects and Reaction Pathways

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in solution. acs.orgnih.gov By simulating the motion of the molecule and surrounding solvent molecules over time, MD can reveal how the solvent influences the conformational preferences and reaction pathways. acs.orgresearchgate.net

For example, in a polar protic solvent like water or ethanol (B145695), hydrogen bonding between the solvent and the hydroxyl group of this compound would be significant. acs.org These interactions can stabilize certain conformers and influence the energy barriers of reactions. MD simulations can also be used to explore the initial stages of a reaction, such as the approach of a reactant to the molecule, providing a more realistic picture of the reaction environment. acs.org

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is a valuable tool for elucidating the detailed mechanisms of reactions involving this compound. acs.orgrsc.org This can involve locating transition state structures and calculating the energy profiles of different possible reaction pathways. acs.orgbeilstein-journals.org

For a given reaction of this compound, such as a ring-opening or a substitution reaction, computational methods can be used to calculate the activation energy (the energy barrier that must be overcome for the reaction to occur). nsf.govbeilstein-journals.org This is done by identifying the transition state, which is the highest energy point along the reaction coordinate. acs.org

The reaction coordinate represents the progress of the reaction, from reactants to products, through the transition state. acs.org By mapping the energy along this coordinate, a detailed energy profile of the reaction can be constructed. For example, in a hypothetical E2 elimination reaction of the bromoethyl group, the reaction coordinate would involve the simultaneous breaking of a C-H bond and the C-Br bond, and the formation of a C=C double bond. masterorganicchemistry.com The calculated activation barrier for this process would provide a quantitative measure of the reaction rate. acs.org Similarly, in a nucleophilic substitution reaction, the energy profile would show the energy changes as the nucleophile approaches, forms a bond with the carbon, and the bromide ion departs. acs.orgsci-hub.se

Analysis of Electronic Structure Changes During Bond Formation and Cleavage

The reactivity of this compound is largely defined by the interplay between its hydroxyl and bromoethyl functionalities. A key potential reaction is its intramolecular cyclization to form a bicyclic ether, such as 3-oxabicyclo[3.2.0]heptane. This process involves the cleavage of the carbon-bromine (C-Br) bond and the formation of a new carbon-oxygen (C-O) bond. Computational methods are indispensable for mapping the intricate electronic reorganizations that occur during such transformations.

Density Functional Theory (DFT) is a powerful tool for modeling the potential energy surface of this reaction. By calculating the Intrinsic Reaction Coordinate (IRC), a pathway connecting the reactant, transition state, and product can be mapped out. usfq.edu.ecnih.gov This allows for a detailed examination of the geometry and energy at each point along the reaction coordinate.

To probe the changes in electronic structure, the Quantum Theory of Atoms in Molecules (QTAIM) is employed. usfq.edu.ecresearchgate.net QTAIM analysis of the electron density, ρ(r), allows for the characterization of chemical bonds through Bond Critical Points (BCPs). The properties at these points, such as the electron density itself and its Laplacian (∇²ρ(r)), reveal the nature of the interatomic interactions. researchgate.net

In the context of the intramolecular cyclization of this compound, a QTAIM analysis would track the evolution of the C-Br and C-O bonds. Initially, a BCP exists between the carbon and bromine atoms, characteristic of a covalent bond. As the reaction proceeds towards the transition state, the electron density at this BCP decreases, and the Laplacian becomes less negative or even positive, indicating a depletion of charge and weakening of the bond. researchgate.net Concurrently, as the hydroxyl oxygen approaches the electrophilic carbon, a new C-O bond path begins to form, culminating in the appearance of a new BCP. The table below presents hypothetical QTAIM parameters for the key bonds during this transformation, based on established principles for C-X bond cleavage. usfq.edu.ecnih.govresearchgate.net

Table 1: Hypothetical QTAIM Parameters for Intramolecular Cyclization

| Reaction Stage | Bond | Electron Density at BCP (ρ(r)) [a.u.] | Laplacian of Electron Density (∇²ρ(r)) [a.u.] | Interpretation |

|---|---|---|---|---|

| Reactant | C—Br | 0.180 | +0.015 | Polar covalent bond, charge depleted from interatomic region. researchgate.net |

| C···O (non-bonded) | N/A | N/A | No bond path exists. | |

| Transition State | C---Br | 0.095 | +0.050 | Significantly weakened and partially broken bond. usfq.edu.ec |

| C---O | 0.110 | -0.120 | Partially formed covalent bond. usfq.edu.ec | |

| Product | C···Br (non-bonded) | N/A | N/A | Bond fully cleaved; bromide ion departed. |

| C—O | 0.250 | -0.450 | Stable, shared-shell covalent interaction. |

This analysis reveals a continuous, asynchronous process where the C-Br bond cleavage is well underway as the C-O bond begins to form, a hallmark of an SN2-like mechanism. usfq.edu.ec

Non-Covalent Interactions and Their Influence on Stereoselectivity

Non-covalent interactions (NCIs) are crucial in controlling the three-dimensional arrangement of molecules during a reaction, thereby dictating its stereoselectivity. researchgate.net For reactions involving this compound, such as its formation via the stereoselective reduction of the corresponding ketone or its subsequent reactions, NCIs play a pivotal role.

A synergistic experimental-computational approach has proven effective in elucidating the factors that control the stereoselectivity of reductions in similar 3-substituted cyclobutanones. acs.orgnih.gov These studies reveal that a combination of attractive and repulsive non-covalent forces in the transition state determines the facial selectivity of a hydride attack, typically leading to a preference for the cis-alcohol. acs.orgvub.ac.be

The key non-covalent interactions governing stereoselectivity for this system would include:

Torsional and Steric Strain: Repulsive interactions that destabilize certain transition states. A noncovalent interaction analysis can reveal that an attack on one face of the cyclobutane ring may lead to greater torsional strain, thus favoring the alternative pathway. acs.orgnih.gov

Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor or acceptor, forming transient bonds with catalysts or solvents that shield one face of the molecule.

Halogen Bonding: The bromine atom possesses a region of positive electrostatic potential on its outermost surface, known as a σ-hole, which can engage in attractive interactions with nucleophiles or Lewis basic sites on a catalyst. This can influence the orientation of the bromoethyl side chain and, consequently, the accessibility of the reactive sites on the cyclobutane ring. researchgate.net

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular contacts. nih.govnih.gov For a bromo-alcohol like the title compound, the Hirshfeld surface can be partitioned to show the percentage contribution of different interactions, such as H···H, C···H, O···H, and Br···H contacts, which are crucial for molecular packing and recognition. nih.govresearchgate.net

Table 2: Dominant Non-Covalent Interactions in a Hypothetical Stereoselective Transition State

| Interaction Type | Interacting Groups | Effect on Stereoselectivity | Relevant Analytical Method |

|---|---|---|---|

| Torsional Strain | Ring H atoms vs. approaching nucleophile | Destabilizes syn-facial attack, favoring anti-attack to yield the cis-product. acs.org | NCI Plot, Energy Decomposition Analysis |

| Hydrogen Bond | Substrate -OH with solvent/catalyst | Can block one face of the ring, directing the reactant to the opposite face. | QTAIM, Hirshfeld Surface Analysis |

| Halogen Bond | Substrate -Br with nucleophile/catalyst | Orients the side chain, potentially influencing the steric environment of the cyclobutane ring. researchgate.net | Electrostatic Potential Maps, NCI Plot |

| van der Waals | Overall molecule with its environment | Contributes to the overall stability of the transition state complex. nih.gov | Hirshfeld Surface Fingerprint Plots |

V. Advanced Spectroscopic Methodologies for Structural Elucidation of 3 2 Bromoethyl Cyclobutan 1 Ol and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For complex structures like 3-(2-Bromoethyl)cyclobutan-1-ol, one-dimensional (1D) NMR spectra (¹H and ¹³C) provide initial insights, but advanced 2D NMR techniques are often necessary for unambiguous assignments. researchgate.netemerypharma.com

Two-dimensional NMR experiments are powerful tools for establishing the complex connectivity and stereochemistry of cyclobutane (B1203170) derivatives. researchgate.netnih.gov

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks, typically through three bonds (³JHH). libretexts.orgsdsu.edu For this compound, COSY would reveal correlations between the methine proton of the alcohol group (CH-OH) and the adjacent cyclobutane ring protons. It would also show couplings between the protons of the bromoethyl side chain and the cyclobutane ring. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates directly bonded proton and carbon atoms (¹JCH). sdsu.eduyoutube.com It is invaluable for assigning the ¹³C signals based on the more easily assigned ¹H spectrum. Each cross-peak in an HSQC spectrum corresponds to a C-H bond.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). sdsu.eduyoutube.com HMBC is crucial for piecing together the carbon skeleton. For instance, it can show correlations from the protons of the bromoethyl group to the carbons of the cyclobutane ring, confirming the attachment point of the side chain. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are bonded. harvard.edu The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the protons. This information is critical for determining the relative stereochemistry of the substituents on the cyclobutane ring (cis/trans). nih.govmdpi.comresearchgate.net For example, NOESY can distinguish between cis and trans isomers by showing through-space interactions between the protons of the bromoethyl group and the hydroxyl proton or other ring protons. acs.org

A hypothetical summary of expected 2D NMR correlations for this compound is presented in the table below.

| 2D NMR Experiment | Correlated Nuclei | Information Gained |

| COSY | ¹H – ¹H | Identifies protons that are coupled to each other, revealing the spin systems within the cyclobutane ring and the ethyl side chain. |

| HSQC | ¹H – ¹³C (one bond) | Directly correlates each proton to the carbon it is attached to, aiding in the assignment of the carbon skeleton. |

| HMBC | ¹H – ¹³C (multiple bonds) | Establishes long-range connectivity, confirming the attachment of the bromoethyl group to the cyclobutane ring and the position of the hydroxyl group. |

| NOESY | ¹H – ¹H (through space) | Determines the stereochemical relationship (cis/trans) of the substituents on the cyclobutane ring by identifying protons that are in close proximity. |

The cyclobutane ring is not planar but exists in a puckered conformation to relieve torsional strain. researchgate.net This puckering is a dynamic process, and the ring can rapidly interconvert between different puckered conformations. nih.gov Dynamic NMR spectroscopy, which involves recording NMR spectra at different temperatures, can be used to study these conformational changes. researchgate.net By analyzing the changes in chemical shifts and coupling constants as a function of temperature, it is possible to determine the thermodynamic parameters (ΔG‡, ΔH‡, and ΔS‡) for the ring-puckering process. These studies provide valuable insights into the flexibility of the cyclobutane ring and the influence of substituents on its conformational preferences. researchgate.netnih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular formula of a compound. Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) with very high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of the elemental composition of the parent ion and its fragments. For this compound, HRMS would be used to confirm the molecular formula C₆H₁₁BrO by comparing the experimentally measured exact mass with the theoretically calculated mass. This technique is also instrumental in the characterization of derivatives and reaction products. nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. ksu.edu.saedinst.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. researchgate.net For this compound, the IR spectrum would be expected to show characteristic absorption bands for the hydroxyl group (O-H stretch, typically a broad band around 3300-3600 cm⁻¹), C-H bonds (stretching and bending vibrations), and the C-Br bond (stretch, typically in the fingerprint region). nih.gov The presence of the cyclobutane ring can sometimes be inferred from a combination of characteristic CH₂ and ring deformation vibrations. docbrown.infodtic.mil

Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of monochromatic light. ksu.edu.sa While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of a molecule. nih.gov Therefore, it provides complementary information. For instance, the C-C bonds of the cyclobutane ring may show characteristic Raman signals. iucr.org The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule. researchgate.net

A summary of expected vibrational frequencies for this compound is provided below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| O-H | Stretching | 3600 - 3200 (broad) | IR |

| C-H (sp³) | Stretching | 3000 - 2850 | IR, Raman |

| C-H | Bending | 1470 - 1350 | IR, Raman |

| C-O | Stretching | 1260 - 1000 | IR |

| C-Br | Stretching | 690 - 515 | IR |

| Cyclobutane Ring | Ring Puckering/Deformation | ~900, ~200 | Raman docbrown.infoiucr.org |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. nih.govnih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data can be used to generate a detailed electron density map of the molecule, revealing the precise positions of all atoms in the crystal lattice. nih.goviucr.orged.ac.ukresearchgate.net For a chiral molecule like this compound, X-ray crystallography can be used to determine the absolute configuration (R or S) of the stereocenters, provided a suitable crystal can be obtained. perlego.comresearchgate.net It also provides information about bond lengths, bond angles, and intermolecular interactions in the solid state. researchgate.net

Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Assignment (if applicable)

Chiroptical spectroscopy techniques are particularly useful for determining the absolute configuration of chiral molecules in solution. vanderbilt.edu

Vi. Derivatization and Chemical Transformations of 3 2 Bromoethyl Cyclobutan 1 Ol

Modification of the Hydroxyl Group

The secondary alcohol of 3-(2-bromoethyl)cyclobutan-1-ol is a key site for various chemical modifications, including esterification, etherification, oxidation, and the introduction of protecting groups.

Esterification: The hydroxyl group can readily undergo esterification with carboxylic acids or their derivatives (such as acid chlorides or anhydrides) under acidic or basic conditions to form the corresponding esters. masterorganicchemistry.comlibretexts.org A common method is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, like sulfuric acid. masterorganicchemistry.comchemguide.co.uk This reaction is reversible, and the equilibrium can be driven towards the product by removing water as it is formed. chemguide.co.uk

Etherification: Ether derivatives can be synthesized, for instance, through the Williamson ether synthesis. This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. While alkyl ethers are less common as protecting groups, benzyl (B1604629) ethers are frequently used due to their stability and ease of removal. researchgate.net

Table 1: Representative Esterification and Etherification Reactions

| Reactant | Reagents | Product | Reaction Type |

| Alcohol | Carboxylic Acid, H₂SO₄ | Ester | Fischer Esterification masterorganicchemistry.com |

| Alcohol | Acid Chloride, Pyridine | Ester | Acylation |

| Alcohol | NaH, Benzyl Bromide | Benzyl Ether | Williamson Ether Synthesis researchgate.net |

Oxidation: The secondary alcohol in this compound can be oxidized to the corresponding ketone, 3-(2-bromoethyl)cyclobutan-1-one. A variety of oxidizing agents can be employed for this transformation. Common reagents include chromium-based oxidants like pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC), as well as milder, more selective methods like the Swern and Dess-Martin periodinane (DMP) oxidations. organic-synthesis.com Gold-catalyzed oxidation reactions have also been reported for converting alcohols to ketones. nih.gov

Reduction: While the hydroxyl group itself is not typically reduced, its conversion to other functional groups can be followed by reduction steps. For example, if the alcohol is first oxidized to a ketone, the ketone can then be reduced back to the alcohol or to a methylene (B1212753) group under various conditions.

Table 2: Common Oxidation Reactions of Secondary Alcohols

| Reagent | Description |

| Pyridinium Chlorochromate (PCC) | A milder chromium-based reagent for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively. |

| Swern Oxidation | Uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by a hindered base like triethylamine. |

| Dess-Martin Periodinane (DMP) | A hypervalent iodine compound that provides a mild and selective method for oxidizing alcohols to aldehydes or ketones. organic-synthesis.com |

In multi-step syntheses, it is often necessary to temporarily "mask" the reactive hydroxyl group to prevent it from interfering with reactions at other sites in the molecule. researchgate.netpressbooks.pub This is achieved by converting the alcohol into a stable, unreactive derivative known as a protecting group, which can be easily removed later to regenerate the alcohol. pressbooks.pubuwindsor.ca

Common protecting groups for alcohols include silyl (B83357) ethers, such as trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ethers. researchgate.netuwindsor.ca These are typically installed by reacting the alcohol with the corresponding silyl chloride in the presence of a base like imidazole (B134444) or triethylamine. uwindsor.ca Acetals, such as the tetrahydropyranyl (THP) ether, are also widely used and are stable under a variety of conditions but can be readily cleaved with aqueous acid. uwindsor.ca The choice of protecting group depends on the specific reaction conditions that will be used in subsequent steps of the synthesis. researchgate.net

Table 3: Selected Protecting Groups for Alcohols

| Protecting Group | Abbreviation | Protection Reagent | Deprotection Condition |

| Trimethylsilyl Ether | TMS | TMSCl, Pyridine organic-synthesis.com | HCl, H₂O/THF organic-synthesis.com |

| tert-Butyldimethylsilyl Ether | TBDMS | TBDMSCl, Imidazole uwindsor.ca | TBAF, THF organic-synthesis.com |

| Tetrahydropyranyl Ether | THP | Dihydropyran, p-TsOH uwindsor.ca | Acetic Acid, H₂O/THF uwindsor.ca |

Reactions Involving the Bromoethyl Moiety

The primary alkyl bromide of the bromoethyl side chain is susceptible to both nucleophilic substitution and elimination reactions, providing pathways to a variety of derivatives.

The bromine atom serves as a good leaving group in nucleophilic substitution reactions, allowing for the introduction of various functional groups. masterorganicchemistry.comchemguide.co.uk The reaction typically proceeds via an SN2 mechanism, where a nucleophile attacks the carbon atom bonded to the bromine, displacing the bromide ion. chemguide.co.uk

A wide range of heteroatom nucleophiles can be used, including:

Hydroxide ions (OH⁻) to form the corresponding diol, 3-(2-hydroxyethyl)cyclobutan-1-ol. chemguide.co.uk

Alkoxides (RO⁻) to form ethers.

Amines (RNH₂, R₂NH, R₃N) to produce primary, secondary, tertiary, or quaternary ammonium (B1175870) salts.

Thiolates (RS⁻) to generate thioethers.

Azide ions (N₃⁻) to form alkyl azides, which are versatile intermediates that can be subsequently reduced to primary amines.

Treatment of this compound with a strong, non-nucleophilic base can induce an elimination reaction to form an alkene. ksu.edu.salibretexts.org The most common mechanism for primary alkyl halides is the E2 (bimolecular elimination) reaction, which is a concerted process where the base removes a proton from the carbon adjacent to the one bearing the bromine, simultaneously forming a double bond and expelling the bromide ion. ksu.edu.salibretexts.org

The use of a sterically hindered base, such as potassium tert-butoxide (t-BuOK), favors elimination over substitution. quimicaorganica.org Depending on the reaction conditions and the specific base used, the elimination can lead to the formation of 3-(vinyl)cyclobutan-1-ol. According to Zaitsev's rule, elimination reactions tend to favor the formation of the more substituted (and thus more stable) alkene. libretexts.org However, the use of a bulky base can lead to the formation of the less substituted alkene (Hofmann product) due to steric hindrance. quimicaorganica.org

Organometallic Reactions (e.g., Grignard, Suzuki, Stille Coupling Precursors)

The bromoethyl moiety of this compound is a key functional handle for engaging in a range of organometallic reactions. These transformations are fundamental for carbon-carbon bond formation, enabling the extension and elaboration of the molecule's side chain.

Grignard Reagent Formation and Subsequent Reactions: The primary alkyl bromide can be readily converted into a Grignard reagent by reacting with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). adichemistry.comlibretexts.org This process involves the oxidative insertion of magnesium into the carbon-bromine bond, reversing the polarity of the carbon atom from electrophilic to nucleophilic (a concept known as umpolung). adichemistry.com The resulting organomagnesium compound, 3-(2-magnesiobromoethyl)cyclobutan-1-ol, is a potent nucleophile.

However, the presence of the acidic hydroxyl group on the cyclobutane (B1203170) ring is incompatible with the highly basic Grignard reagent. The Grignard reagent would be rapidly quenched by the alcohol's proton. adichemistry.com Therefore, a protection strategy is essential before forming the Grignard reagent. The hydroxyl group can be protected with common protecting groups like silyl ethers (e.g., tert-butyldimethylsilyl ether) or acetals, which are stable under the basic conditions of Grignard formation and subsequent reactions but can be removed later under acidic conditions. masterorganicchemistry.com

Once the protected Grignard reagent is formed, it can react with a wide array of electrophiles to form new carbon-carbon bonds. libretexts.orgaroonchande.com For example, reaction with aldehydes or ketones yields secondary or tertiary alcohols, respectively. libretexts.orgleah4sci.com Reaction with esters, after initial addition and elimination of an alkoxide, leads to the formation of tertiary alcohols upon reaction with a second equivalent of the Grignard reagent. aroonchande.comleah4sci.com

Precursor for Palladium-Catalyzed Cross-Coupling Reactions: The carbon-bromine bond in this compound also serves as an electrophilic site for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings. These reactions are powerful tools for forming C(sp³)–C(sp²) and C(sp³)–C(sp³) bonds.

Suzuki Coupling: In a Suzuki reaction, an organoboron compound (like a boronic acid or ester) is coupled with an organic halide in the presence of a palladium catalyst and a base. mdpi.comyonedalabs.com While couplings with aryl and vinyl halides are most common, the use of alkyl halides is also possible. The reaction of protected this compound with an arylboronic acid, for instance, would yield a 3-(2-arylethyl)cyclobutanol derivative. The catalytic cycle involves oxidative addition of the alkyl bromide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to give the final product. yonedalabs.com

Stille Coupling: The Stille reaction couples an organic halide with an organotin compound (organostannane), also catalyzed by palladium. wikipedia.orgorganic-chemistry.org Similar to the Suzuki reaction, protected this compound can act as the electrophilic partner. Coupling with an organostannane, such as a vinylstannane or arylstannane, would introduce new functional groups at the end of the ethyl side chain. libretexts.org The mechanism is analogous to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination steps. wikipedia.org Additives like lithium chloride can sometimes accelerate the rate of these couplings. libretexts.orgnih.gov

| Reaction Type | Reactant from Substrate | Coupling Partner | Catalyst/Reagent | Potential Product | Notes |

|---|---|---|---|---|---|

| Grignard Reaction | Protected 3-(2-magnesiobromoethyl)cyclobutan-1-ol | Aldehyde (R'CHO) | 1. Mg, Et₂O 2. R'CHO 3. H₃O⁺ | Protected 3-(3-hydroxyalkyl)cyclobutan-1-ol | Hydroxyl group must be protected prior to Grignard formation. masterorganicchemistry.com |

| Suzuki Coupling | Protected this compound | Arylboronic acid (Ar-B(OH)₂) | Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Protected 3-(2-arylethyl)cyclobutan-1-ol | A versatile method for forming C(sp³)-C(sp²) bonds. mdpi.commasterorganicchemistry.com |

| Stille Coupling | Protected this compound | Vinylstannane (CH₂=CH-SnBu₃) | Pd Catalyst (e.g., PdCl₂(PPh₃)₂) | Protected 3-(but-3-en-1-yl)cyclobutan-1-ol | Organotin reagents are versatile but toxic. wikipedia.orgorganic-chemistry.org |

Transformations of the Cyclobutane Ring

The inherent ring strain of the cyclobutane core (approximately 115 kJ/mol) makes it susceptible to various ring-opening and rearrangement reactions, providing pathways to different molecular scaffolds. mdpi.com

While the cyclobutane ring itself is not typically a monomer for ring-opening polymerization (ROP), the hydroxyl group of this compound can act as an initiator for the ROP of other cyclic monomers, particularly cyclic esters like lactones (e.g., ε-caprolactone) and lactides. iaamonline.org This process is a type of chain-growth polymerization. mdpi.comiaamonline.org

In a typical reaction, the alcohol initiator attacks the carbonyl group of the cyclic ester monomer. This process is usually catalyzed by an organometallic compound (e.g., a tin or aluminum-based catalyst) or a strong organic base. The reaction proceeds via a coordination-insertion mechanism or an activated monomer mechanism, leading to the opening of the cyclic ester and the formation of a new ester linkage. nih.gov The growing polymer chain has the 3-(2-bromoethyl)cyclobutyl group at one end. This method allows for the synthesis of well-defined block copolymers where one block is a polyester (B1180765) chain.

Photochemical reactions provide a powerful means to manipulate cyclic systems. The most common photochemical reaction involving four-membered rings is the [2+2] photocycloaddition, which is a primary method for synthesizing cyclobutane derivatives. acs.orgresearchgate.net The reverse reaction, a photochemical ring-opening or cycloreversion, is also possible under certain conditions.